Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of 469.92 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use .
This compound has been cataloged in chemical databases such as PubChem, where it is identified by its IUPAC name and various structural identifiers . It falls under the classification of spiro compounds, which are characterized by their unique fused ring structures. The presence of multiple functional groups, including a chloro substituent and a carboxylate moiety, suggests potential biological activity.
The synthesis of ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate typically involves several steps:
These reactions require careful control of temperature, pressure, and reaction time to optimize yield and purity .
The molecular structure of ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate can be represented using various structural formulas:
InChI=1S/C24H24ClN3O5/c1-2-30-23(29)27-9-7-24(8-10-27)28-19(17-12-16(25)4-6-20(17)33-24)13-18(26-28)15-3-5-21-22(11-15)32-14-31-21/h3-6,11-12,19H,2,7-10,13-14H2,1H3
.This structure indicates a complex arrangement with multiple rings and functional groups that contribute to its chemical properties.
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate can undergo various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry .
The mechanism of action for ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors due to its structural complexity.
Research indicates that compounds with similar structures exhibit antibacterial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways . Further studies are required to clarify its specific mechanisms in biological systems.
The physical properties of ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate include:
Chemical properties include:
The stability of this compound under various conditions (light, heat) should also be assessed for practical applications .
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate shows promise in several scientific fields:
Further exploration into its biological activity could reveal additional therapeutic uses .
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 12737-18-7
CAS No.: